5-Morpholin-4-YL-5-oxopentanoic acid
Overview
Description
5-Morpholin-4-YL-5-oxopentanoic acid is a chemical compound with the molecular formula C9H17NO3 . It is a derivative of morpholine, a common heterocyclic amine .
Synthesis Analysis
The synthesis of morpholine derivatives has been studied extensively . A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .Molecular Structure Analysis
The molecular structure of this compound contains a total of 37 bond(s); 18 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 ether(s) .Chemical Reactions Analysis
The reactions of morpholine derivatives with arylsulfonyl azides have been studied . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis of Morpholine Derivatives
A study detailed the synthesis of morpholine derivatives, highlighting the chemical reactions and conditions under which these compounds are formed. For instance, morpholino-1,3-oxazole-4-carbonitriles with specific substituents were synthesized, showcasing the versatility of morpholine in chemical synthesis. Such compounds are valuable for further chemical investigations and potential applications in drug discovery (Chumachenko, Shablykin, & Brovarets, 2014).
Antimicrobial and Antimycobacterial Activity
Antimicrobial Evaluation
Morpholine derivatives have been evaluated for their antimicrobial properties. One study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and tested their activity against various microbial species. Some derivatives showed activity comparable to standard antimicrobial agents, indicating their potential as novel antimicrobial compounds (Gul et al., 2017).
Antimycobacterial Activity
Novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides were synthesized and exhibited significant antimycobacterial activity against Mycobacterium tuberculosis strains. These findings highlight the potential of morpholine derivatives in the development of new treatments for tuberculosis (Raparti et al., 2009).
Neuroprotective and Procognitive Activity
α7 Nicotinic Acetylcholine Receptor Agonist
Research on morpholine derivatives led to the discovery of a novel α7 nicotinic acetylcholine receptor agonist, demonstrating procognitive and neuroprotective properties. This compound shows potential for the treatment of cognitive dysfunction associated with neurodegenerative disorders (Roncarati et al., 2009).
Chemical Stability and Degradation Studies
Force Degradation Study
A force degradation study of a morpholine derivative was conducted to assess its stability under various conditions. This study is crucial for confirming the selectivity of analytical methods and understanding the compound's behavior under stress conditions, which is important for pharmaceutical development (Varynskyi & Kaplaushenko, 2019).
Mechanism of Action
Target of Action
The primary target of 5-Morpholin-4-YL-5-oxopentanoic acid is succinate dehydrogenase (SDH) . SDH is an enzyme complex that plays a crucial role in both the tricarboxylic acid (TCA) cycle and the respiration chain .
Mode of Action
This compound acts as a succinate dehydrogenase inhibitor (SDHI) . The compound binds to the SDH enzyme, disrupting its function . This disruption affects the mitochondrial TCA cycle and respiration chain, leading to the inhibition of fungal growth .
Biochemical Pathways
The main biochemical pathway affected by this compound is the TCA cycle . By inhibiting SDH, the compound disrupts the TCA cycle, which is essential for energy production in cells . This disruption also affects the respiration chain, further hindering energy production and leading to cell death .
Pharmacokinetics
The compound’s molecular weight is201.2197 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth . By disrupting the TCA cycle and respiration chain, the compound deprives fungal cells of the energy they need to grow and reproduce .
Safety and Hazards
Future Directions
The synthesis and study of morpholine derivatives, including 5-Morpholin-4-YL-5-oxopentanoic acid, continue to be an active area of research due to their wide range of biological activities . Future work could involve exploring new synthetic routes, studying their reactions with other compounds, and investigating their potential applications in various fields .
Properties
IUPAC Name |
5-morpholin-4-yl-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c11-8(2-1-3-9(12)13)10-4-6-14-7-5-10/h1-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIUIFMGXFFOEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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